1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃) is a pyrazole-based compound characterized by a 2,4-difluorophenyl group at position 1 and a methyl substituent at position 3 of the pyrazole ring. It has a molecular weight of 209.199 g/mol and a monoisotopic mass of 209.076454 . Pyrazole derivatives are widely studied for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWWHDMNLDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese dioxide in solvents such as dichloromethane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluorophenyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., MnO2), reducing agents (e.g., NaBH4), and various solvents (e.g., CH2Cl2). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Fluorine vs. Chlorine Substituents
- Target Compound : The 2,4-difluorophenyl group provides moderate electronegativity and lipophilicity, enhancing membrane permeability while maintaining metabolic stability .
- X-ray crystallography data reveals a planar pyrazole core with dihedral angles influenced by chlorine’s steric effects . 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (): The 3-chlorophenyl group introduces stronger electron-withdrawing effects, which may alter π-π stacking interactions compared to fluorine.
Trifluoromethyl vs. Methyl Groups
- Target Compound : The 3-methyl group offers minimal steric hindrance, favoring interactions in hydrophobic pockets.
- Comparison :
Heterocyclic Modifications
Pyrazole vs. Imidazole/Triazole Cores
- Comparison :
- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (): The imidazole ring enables metal coordination (e.g., Zn²⁺ in enzyme active sites), a feature absent in pyrazole derivatives.
- {1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Triazole rings enhance hydrogen-bonding capacity, improving target affinity but complicating synthesis.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 209.20 | 2,4-difluorophenyl, 3-methyl | 1.8–2.2 |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | C₂₀H₁₂Cl₃FN₄ | 447.71 | Trichlorophenyl, pyridinyl | 3.5–4.0 |
| 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | C₁₆H₁₁ClF₃N₃ | 337.73 | 3-chlorophenyl, trifluoromethylphenyl | 3.0–3.5 |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | C₅H₆F₃N₃ | 165.11 | 5-trifluoromethyl | 1.0–1.5 |
Biological Activity
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C10H9F2N3
- Molecular Weight : 209.20 g/mol
- CAS Number : Not specified in the results but can be found in various chemical databases.
- Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group at specific positions, influencing its biological interactions.
Biological Activity Overview
Research indicates that 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits various biological activities, primarily in anticancer and anti-inflammatory domains.
Anticancer Activity
Several studies have highlighted the compound's efficacy against different cancer cell lines:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism aligns with the behavior of other known anticancer agents that target microtubule dynamics .
-
Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- A549 (lung adenocarcinoma)
Anti-inflammatory Activity
1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Release : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. This suggests its utility in treating inflammatory conditions .
Case Studies and Research Findings
A summary of notable studies on the biological activity of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
